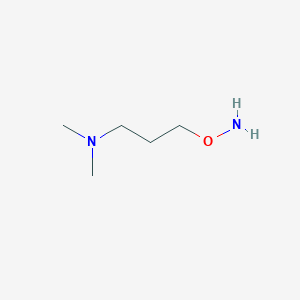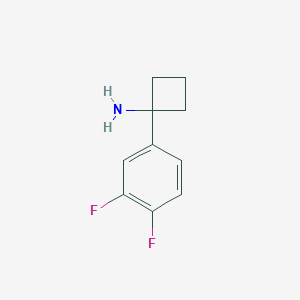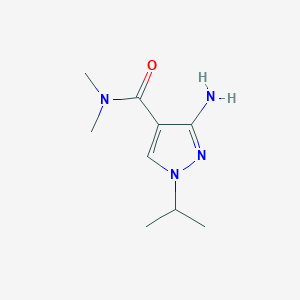
3-(aminooxy)-N,N-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(aminooxy)-N,N-dimethylpropan-1-amine is a chemical compound that features an aminooxy functional group. This compound is of interest due to its unique reactivity and potential applications in various fields such as chemistry, biology, and medicine. The presence of the aminooxy group makes it a strong nucleophile, which can participate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 3-(aminooxy)-N,N-dimethylpropan-1-amine typically involves the reaction of an appropriate precursor with hydroxylamine or its derivatives. One common method is the reductive amination of a carbonyl compound with hydroxylamine, followed by further functionalization to introduce the dimethylamino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(aminooxy)-N,N-dimethylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(aminooxy)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used in the synthesis of complex molecules through oxime ligation and other bioorthogonal reactions.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(aminooxy)-N,N-dimethylpropan-1-amine involves its interaction with various molecular targets. The aminooxy group can form stable imines with carbonyl compounds, which is a key step in many of its applications. This interaction can inhibit the activity of certain enzymes or modify the structure of biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(aminooxy)-N,N-dimethylpropan-1-amine can be compared with other aminooxy compounds, such as aminooxyacetic acid and 3-aminooxy-1-propanamine. While these compounds share the aminooxy functional group, they differ in their additional substituents and overall structure, which can influence their reactivity and applications. The unique combination of the aminooxy group with the dimethylamino group in this compound provides distinct properties that can be advantageous in specific contexts.
Eigenschaften
Molekularformel |
C5H14N2O |
|---|---|
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
O-[3-(dimethylamino)propyl]hydroxylamine |
InChI |
InChI=1S/C5H14N2O/c1-7(2)4-3-5-8-6/h3-6H2,1-2H3 |
InChI-Schlüssel |
CCSGLLUTWAFKJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730942.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730943.png)


![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)
![(2-methylpropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730967.png)


![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730984.png)


![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731003.png)
methylidene}hydroxylamine](/img/structure/B11731009.png)
![Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate](/img/structure/B11731019.png)
